2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid is a unique compound that features an imidazole ring substituted with two iodine atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of iodine atoms in the imidazole ring can impart unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid typically involves the iodination of an imidazole precursor followed by the introduction of the amino and propanoic acid groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the imidazole ring. The reaction conditions often require a controlled temperature and pH to ensure selective iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the iodine atoms, potentially leading to deiodinated products.
Substitution: The iodine atoms in the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Imines or other oxidized derivatives.
Reduction: Deiodinated imidazole derivatives.
Substitution: Imidazole derivatives with various functional groups replacing the iodine atoms.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be used for imaging and therapeutic purposes.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can facilitate its binding to certain enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to interact with nucleophilic sites in biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-(4-iodo-1H-imidazol-1-yl)propanoic acid
- 2-Amino-3-(5-iodo-1H-imidazol-1-yl)propanoic acid
- 2-Amino-3-(1H-imidazol-1-yl)propanoic acid
Comparison: Compared to its analogs, 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid is unique due to the presence of two iodine atoms, which can significantly influence its chemical reactivity and biological activity. The diiodo substitution pattern can enhance the compound’s potential as a radiopharmaceutical and its ability to interact with specific biological targets.
Biologische Aktivität
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and therapeutic applications.
- Molecular Formula : C₆H₈I₂N₄O
- Molecular Weight : 405.96 g/mol
- CAS Number : 1849811-29-5
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of imidazole derivatives, including those similar to this compound. The antibacterial activity is largely attributed to the compound's ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.
Table 1: Antibacterial Activity Comparison
Compound | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |
---|---|---|---|
This compound | TBD | TBD | E. coli, B. subtilis |
Imidazolium salt derived from L-valine | 10 | 20 | E. coli |
Imidazolium salt derived from L-phenylalanine | 15 | 30 | B. subtilis |
Note: TBD indicates values that require further research.
The mechanism of action for these compounds typically involves increased lipophilicity, which enhances membrane permeability and leads to greater antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
Cytotoxicity assessments have been performed using human cell lines such as HEK-293. The results indicate that while some imidazole derivatives exhibit potent antibacterial activity, they also show varying levels of cytotoxicity.
Table 2: Cytotoxicity Results
Compound | IC₅₀ (µg/mL) | Selectivity Index (SI) |
---|---|---|
This compound | TBD | TBD |
Imidazolium salt derived from L-valine | 200 | 20 |
Imidazolium salt derived from L-phenylalanine | 150 | 10 |
Selectivity Index is calculated as the ratio of IC₅₀ in HEK-293 cells to the MIC against bacteria.
These findings suggest that while some derivatives are effective against bacterial strains, their safety profiles need careful evaluation before therapeutic use .
Therapeutic Applications
The unique properties of this compound make it a candidate for various therapeutic applications, notably in neurology and oncology. Its role as a potential drug formulation is being explored due to its ability to modulate biological pathways involved in disease processes.
Case Studies
A recent study investigated the effects of this compound in a model of neurodegenerative disease. The results indicated that treatment with the compound led to significant improvements in neuronal survival and function in vitro. This suggests potential applications in neuroprotective strategies .
Eigenschaften
Molekularformel |
C6H7I2N3O2 |
---|---|
Molekulargewicht |
406.95 g/mol |
IUPAC-Name |
2-amino-3-(4,5-diiodoimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H7I2N3O2/c7-4-5(8)11(2-10-4)1-3(9)6(12)13/h2-3H,1,9H2,(H,12,13) |
InChI-Schlüssel |
NAICLQUYOFHFBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(N1CC(C(=O)O)N)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.